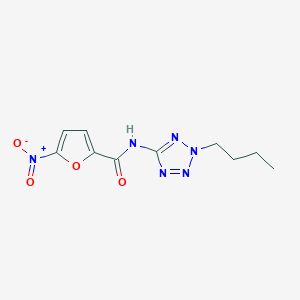![molecular formula C24H34N4OS B251222 N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea, also known as AAPT, is a novel compound that has been synthesized and studied for its potential use in scientific research. AAPT is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-tumor and antiviral activity, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to exhibit neuroprotective activity, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on various enzymes and signaling pathways. Finally, the development of more soluble forms of this compound could enhance its potential use in lab experiments.
合成法
The synthesis of N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea involves the reaction of 1-adamantylacetyl chloride with 4-(4-methyl-1-piperazinyl)aniline, followed by the addition of thiourea. The resulting product is then purified through recrystallization. The yield of this compound is typically around 50-60%.
科学的研究の応用
N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been found to exhibit anti-tumor activity in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, this compound has been investigated for its potential use as an antiviral agent, as it has been found to exhibit activity against certain viruses.
特性
分子式 |
C24H34N4OS |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C24H34N4OS/c1-27-6-8-28(9-7-27)21-4-2-20(3-5-21)25-23(30)26-22(29)16-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3,(H2,25,26,29,30) |
InChIキー |
RSRWYGNIUBHBMQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251140.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)


